{Spiro[3.4]octan-5-yl}methanamine hydrochloride
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Overview
Description
{Spiro[34]octan-5-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride typically involves the reaction of spiro[3.4]octan-5-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
{Spiro[3.4]octan-5-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {Spiro[3.4]octan-5-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying ring systems and their reactivity.
Biology
In biological research, this compound is investigated for its potential interactions with biological molecules. It can be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its amine group allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of {Spiro[3.4]octan-5-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The spiro structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-5-one: A precursor in the synthesis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride.
Spiro[3.4]octane: A structurally similar compound without the amine group.
Methanamine hydrochloride: A simpler amine compound used for comparison in reactivity studies.
Uniqueness
This compound is unique due to its spiro structure combined with an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a compound belonging to the spirocyclic class of organic compounds, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and its effects against various cancer cell lines.
Chemical Structure and Properties
The chemical formula for {Spiro[3.4]octan-5-yl}methanamine is C9H17N with a molecular weight of 155.24 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
Cytotoxicity and Antiproliferative Activity
Recent studies have demonstrated the cytotoxic effects of spiro-fused heterocyclic compounds, including those related to {Spiro[3.4]octan-5-yl}methanamine. A study evaluated the antiproliferative activity of several derivatives against human cancer cell lines such as K562 (erythroleukemia), HeLa (cervical carcinoma), Jurkat (acute T cell leukemia), Sk-mel-2 (melanoma), and MCF-7 (breast cancer).
Key Findings:
- IC50 Values : The compounds exhibited IC50 values ranging from 2 ± 1 to 12 ± 1 μM after 72 hours of treatment. Notably, derivatives with unsubstituted nitrogen atoms in the oxindole unit showed higher activity across all tested cell lines.
- Mechanism of Action : The study utilized MTS assays for cell proliferation evaluation and flow cytometry for cell cycle analysis, indicating that treatment with these compounds significantly reduced proliferative activity at concentrations below 12 μM .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated. In vitro assays demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from the spirocyclic framework showed MIC values ranging from 12.4 to 16.5 μM against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae.
- Comparison with Standard Drugs : Some derivatives exhibited potency greater than standard antibiotics like ciprofloxacin, highlighting their potential as novel antimicrobial agents .
Case Study 1: Antiproliferative Screening
A high-throughput screening campaign identified a series of diazaspiro[3.4]octane derivatives that were active against multiple stages of the malaria parasite Plasmodium falciparum. These findings suggest that similar structural motifs may be effective in targeting other biological systems beyond cancer .
Case Study 2: Multicomponent Reactions
Research into the synthesis of {Spiro[3.4]octan-5-yl}methanamine via multicomponent reactions has shown that these methods can yield biologically active compounds efficiently. The synthetic routes employed have been optimized for high yields and purity, facilitating further biological testing and development .
Properties
IUPAC Name |
spiro[3.4]octan-8-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-8-3-1-4-9(8)5-2-6-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBGSBZJHBVTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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